

A Comparative Analysis of AM-2099 and Clinically Tested Nav1.7 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics, given its critical role in pain signaling pathways. A gain-of-function mutation in the SCN9A gene, which encodes Nav1.7, can lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has spurred the development of numerous Nav1.7 inhibitors. This guide provides a comparative overview of the preclinical compound **AM-2099** and two clinically tested Nav1.7 inhibitors, PF-05089771 and Vixotrigine (also known as Raxatrigine), highlighting their performance based on available experimental data.

Introduction to the Compounds

AM-2099 is a potent and selective preclinical inhibitor of Nav1.7. Its development has been focused on achieving high selectivity to minimize off-target effects, a common challenge with sodium channel blockers.

PF-05089771, developed by Pfizer, was a highly selective Nav1.7 inhibitor that progressed to clinical trials. Despite promising preclinical data, it ultimately failed to meet its primary endpoints in a Phase II study for painful diabetic peripheral neuropathy.[1][2]

Vixotrigine (Raxatrigine, BIIB074), developed by Biogen, was also investigated as a Nav1.7 inhibitor. However, further characterization revealed it to be a broad-spectrum sodium channel



blocker with activity against multiple Nav subtypes.[3][4] Its clinical trial results in small fiber neuropathy have been mixed.[5][6]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for **AM-2099** and the clinically tested inhibitors, focusing on their potency and selectivity.

Table 1: In Vitro Potency (IC50) Against Human Nav1.7

Compound	hNav1.7 IC50 (μM)		
AM-2099	0.16		
PF-05089771	~0.011		
Vixotrigine (use-dependent)	1.76 - 5.12		

Table 2: Selectivity Profile Against Other Human Nav Channels



Compo und	Nav1.1	Nav1.2	Nav1.3	Nav1.4	Nav1.5	Nav1.6	Nav1.8
AM-2099 (Fold Selectivit y vs. Nav1.7)	Lower Selectivit y	Lower Selectivit y	>100	>100	>100	Lower Selectivit y	>100
PF- 0508977 1 (Fold Selectivit y vs. Nav1.7)	~59	~11	>909	>909	>909	~16	>909
Vixotrigin e (Use- depende nt IC50 in μM)	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12	1.76 - 5.12

Clinical Trial Outcomes

The clinical development of Nav1.7 inhibitors has been challenging, with several promising candidates failing to demonstrate efficacy in human trials.

PF-05089771: A Phase II clinical trial (NCT02215252) in patients with painful diabetic peripheral neuropathy was terminated due to a lack of efficacy.[7][8][9] The study was a randomized, double-blind, placebo- and active-controlled trial.[7]

Vixotrigine (CONVEY Study): A Phase II, placebo-controlled, randomized withdrawal study (NCT03339336) in patients with small fiber neuropathy yielded mixed results.[10][11] The lower dose (200mg twice daily) met the primary endpoint of a statistically significant reduction in the average daily pain score compared to placebo, while the higher dose (350mg twice daily) did not.[5][6]

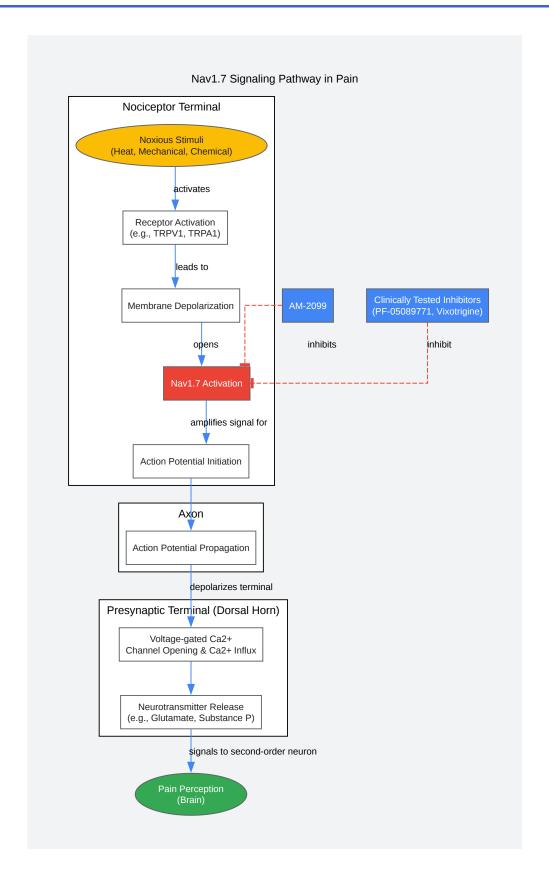




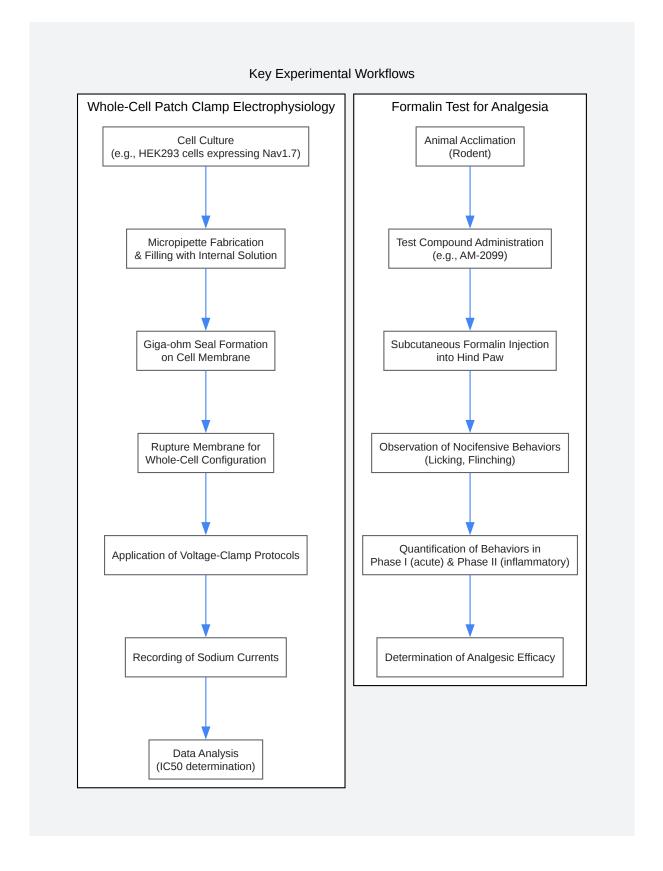
Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Nav1.7 signaling pathway in pain and the workflows of key experimental protocols.









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